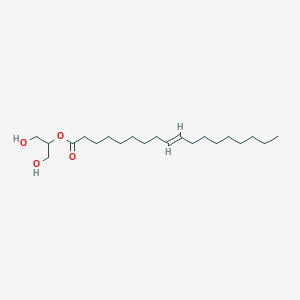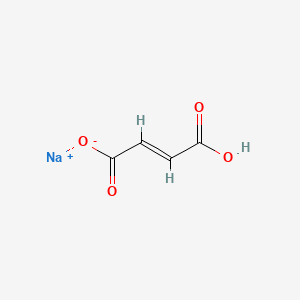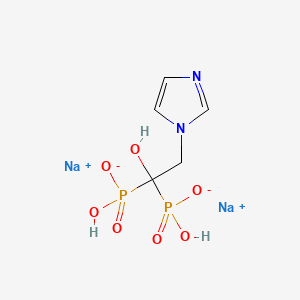
1,3-dihydroxypropan-2-yl oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydroxypropan-2-yl oleate, also known as 2-Oleoylglycerol, is a monoacylglycerol where the acyl group is derived from oleic acid. It is a glycerolipid that contains a glycerol backbone esterified with oleic acid at the second position. This compound is of significant interest due to its various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dihydroxypropan-2-yl oleate can be synthesized through enzymatic reactions. One common method involves the use of lipase from Rhizopus oryzae in the presence of ethanol and water in n-heptane at 37°C for 6 hours. This reaction is regioselective and yields the desired product . Another method uses Novozym 435 and ethanol at 25°C for 4 hours .
Industrial Production Methods
Industrial production of this compound typically involves similar enzymatic processes but on a larger scale. The use of biocatalysts like lipases ensures high specificity and efficiency in the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dihydroxypropan-2-yl oleate undergoes various chemical reactions, including:
Alcoholysis: This reaction involves the conversion of esters into alcohols and acids in the presence of an alcohol and a catalyst.
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Common Reagents and Conditions
Lipases: Used as biocatalysts in alcoholysis reactions.
Ethanol: Commonly used as a solvent and reactant in the synthesis and modification of the compound.
Major Products Formed
Monoolein: Formed through the enzymatic alcoholysis of triolein.
Dioleins and Oleic Acid: By-products of the alcoholysis reaction.
Wissenschaftliche Forschungsanwendungen
1,3-Dihydroxypropan-2-yl oleate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a component of cell membranes.
Medicine: Investigated for its potential therapeutic effects, including its use in drug delivery systems.
Industry: Utilized in the production of cosmetics and food products due to its emulsifying properties.
Wirkmechanismus
The mechanism of action of 1,3-dihydroxypropan-2-yl oleate involves its interaction with cellular membranes and enzymes. It acts as a substrate for various lipases and can modulate the activity of these enzymes. The compound also plays a role in lipid metabolism and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Monoolein: Another monoacylglycerol with similar structure and properties.
1-Monoolein: Differing only in the position of the oleic acid esterification.
Uniqueness
1,3-Dihydroxypropan-2-yl oleate is unique due to its specific regioselective synthesis and its role in various biological processes. Its ability to act as an emulsifier and its involvement in lipid signaling pathways make it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C21H40O4 |
|---|---|
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
1,3-dihydroxypropan-2-yl (E)-octadec-9-enoate |
InChI |
InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9+ |
InChI-Schlüssel |
UPWGQKDVAURUGE-MDZDMXLPSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CO |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC(CO)CO |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(8Z,22Z)-17-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-(2-hydroxybutyl)-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B1232545.png)






![[(8R,9S,13S,14S,17S)-17-[(1E)-cycloocten-1-yl]oxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1232556.png)

![methyl (5Z)-5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1232560.png)
